(1-Aminopropan-2-yl)dimethylamine hydrochloride chemical structure and properties
(1-Aminopropan-2-yl)dimethylamine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Versatile Diamine Building Block
(1-Aminopropan-2-yl)dimethylamine hydrochloride, more systematically named N2,N2-dimethylpropane-1,2-diamine hydrochloride, is a vicinal diamine that presents a unique molecular architecture for applications in synthetic chemistry and drug discovery. Possessing both a primary and a tertiary amine group on adjacent carbons, this chiral compound offers differential reactivity and serves as a valuable building block for the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and ease of handling, making it a practical starting material for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications of N2,N2-dimethylpropane-1,2-diamine hydrochloride, offering a foundational resource for researchers and professionals in the field.
Chemical Structure and Identification
The fundamental structure of the compound consists of a propane backbone with a primary amine (-NH2) at the C1 position and a dimethylamino group (-N(CH3)2) at the C2 position. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, typically the more basic tertiary amine, by hydrochloric acid.
Systematic Name: N2,N2-Dimethylpropane-1,2-diamine hydrochloride Common Synonyms: (1-Aminopropan-2-yl)dimethylamine hydrochloride, 1-Amino-2-(dimethylamino)propane hydrochloride, 2-(Dimethylamino)propylamine hydrochloride[1][2] CAS Number: 1177335-06-6 (for the hydrochloride); 19764-58-0 (for the free base)[1][2] Molecular Formula: C5H15ClN2 Molecular Weight: 138.64 g/mol
Physicochemical Properties
A summary of the known and computed physicochemical properties of the free base, N2,N2-dimethylpropane-1,2-diamine, is presented below. Experimental data for the hydrochloride salt is limited; however, as a salt, it is expected to be a crystalline solid with higher water solubility and a higher melting point compared to its free base form.
| Property | Value (for free base) | Source |
| Molecular Formula | C5H14N2 | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | General property of small amines |
| pKa (predicted) | 9.62 ± 0.10 | |
| XLogP3-AA (computed) | -0.2 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
Synthesis Methodology: A Step-by-Step Protocol
The synthesis of N2,N2-dimethylpropane-1,2-diamine can be achieved through various established methods for the formation of vicinal diamines. A common and effective approach is the reductive amination of an appropriate amino ketone or the alkylation of a primary diamine. Below is a detailed, two-part experimental protocol for the synthesis of the free base followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of N2,N2-dimethylpropane-1,2-diamine (Free Base)
This protocol outlines a plausible synthetic route based on the reductive amination of 1-amino-2-propanone.
Reaction Scheme:
CH3C(=O)CH2NH2 + 2(CH3)2SO4 + NaBH4 → CH3CH(N(CH3)2)CH2NH2
Materials and Reagents:
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1-Amino-2-propanone hydrochloride
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Dimethyl sulfate
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Sodium borohydride (NaBH4)
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Methanol (MeOH)
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Sodium hydroxide (NaOH)
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Diethyl ether (Et2O)
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Anhydrous magnesium sulfate (MgSO4)
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Deionized water
Experimental Procedure:
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Preparation of the Free Base of 1-Amino-2-propanone: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanone hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12.
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Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
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Reductive Amination:
-
Filter the dried ether solution into a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Cool the solution in an ice bath and add dimethyl sulfate (2.2 equivalents) dropwise while stirring. Maintain the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
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Re-cool the mixture in an ice bath and add a solution of sodium borohydride (1.5 equivalents) in methanol dropwise.
-
-
Work-up and Isolation:
-
After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Carefully quench the reaction by the slow addition of water.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure to yield the crude N2,N2-dimethylpropane-1,2-diamine.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Part 2: Formation of the Hydrochloride Salt
Reaction Scheme:
CH3CH(N(CH3)2)CH2NH2 + HCl → [CH3CH(N(CH3)2)CH2NH3]+Cl-
Materials and Reagents:
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N2,N2-dimethylpropane-1,2-diamine (from Part 1)
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Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
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Anhydrous diethyl ether or isopropanol
Experimental Procedure:
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Dissolution: Dissolve the purified N2,N2-dimethylpropane-1,2-diamine in a minimal amount of anhydrous diethyl ether or isopropanol in a flask.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the resulting white solid under vacuum to yield pure N2,N2-dimethylpropane-1,2-diamine hydrochloride.
Applications in Research and Development
Vicinal diamines are a cornerstone in various areas of chemical synthesis, particularly as chiral ligands in asymmetric catalysis and as key intermediates in the preparation of pharmaceuticals and agrochemicals.[3][4]
Chiral Ligands in Asymmetric Catalysis
The chiral nature of N2,N2-dimethylpropane-1,2-diamine makes it an attractive candidate for the development of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, C-C bond formation, and amination reactions. The differential substitution at the nitrogen atoms (primary vs. tertiary) allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.
Building Block in Pharmaceutical Synthesis
The 1,2-diamine motif is a common structural feature in many biologically active compounds. The primary amine group of N2,N2-dimethylpropane-1,2-diamine provides a reactive handle for further functionalization, such as acylation, alkylation, or sulfonylation, to build more complex molecular scaffolds. The tertiary amine can influence the pharmacokinetic properties of a drug molecule, such as its solubility and basicity, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound can serve as a precursor for the synthesis of novel therapeutic agents, including enzyme inhibitors, receptor modulators, and antimicrobial agents.
Precursor for Heterocyclic Chemistry
The vicinal diamine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, it can undergo condensation reactions with dicarbonyl compounds to form substituted pyrazines or with phosgene or its equivalents to generate cyclic ureas. These heterocyclic systems are prevalent in many areas of medicinal chemistry and materials science.
Safety and Handling
As with all amine-containing compounds, N2,N2-dimethylpropane-1,2-diamine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base is expected to be corrosive and may cause skin and eye burns. The hydrochloride salt, while generally more stable, should still be handled with care. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Aminopropan-2-yl)dimethylamine hydrochloride (N2,N2-dimethylpropane-1,2-diamine hydrochloride) is a valuable and versatile chiral building block with significant potential in asymmetric catalysis, pharmaceutical development, and heterocyclic synthesis. Its unique structure, featuring both a primary and a tertiary amine in a vicinal arrangement, offers a wide range of possibilities for chemical modification and the creation of novel, high-value molecules. This guide provides a solid foundation of its chemical properties, a detailed synthetic protocol, and an overview of its potential applications, serving as a useful resource for researchers and scientists working at the forefront of chemical innovation.
References
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PubChem. Compound Summary for CID 89217, 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. [Link]
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Mol-Instincts. N2,N2-dimethylpropane-1,2-diamine. [Link]
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PubChem. Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. [Link]
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de la Fuente, V., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 17(11), 13299-13317. [Link]
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Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
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Zhang, L., et al. (2016). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. RSC Advances, 6(70), 65846-65853. [Link]
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